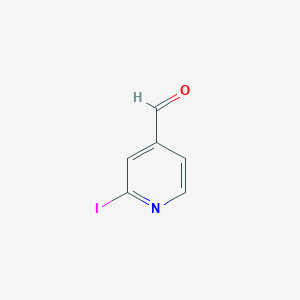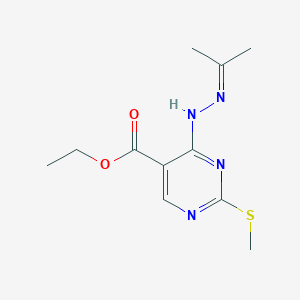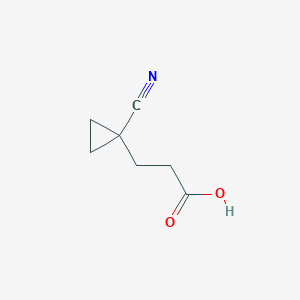
Cyclohexane aminocarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylcarbamic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene, followed by hydrolysis. Another method includes the reaction of cyclohexyl isocyanate with water. These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, cyclohexylcarbamic acid is often produced using large-scale chemical reactors. The process involves the careful handling of reactants and the use of catalysts to optimize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylcarbamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert cyclohexylcarbamic acid into its corresponding amide or nitrile.
Reduction: Reduction reactions can lead to the formation of cyclohexylamine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclohexylamide, cyclohexyl nitrile.
Reduction: Cyclohexylamine.
Substitution: Various N-substituted cyclohexylcarbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexylcarbamic acid and its derivatives often involves the inhibition of specific enzymes. For example, as FAAH inhibitors, these compounds prevent the breakdown of endocannabinoids, leading to increased levels of these signaling molecules in the body. This can result in anxiolytic and analgesic effects . The molecular targets include the active sites of enzymes, where the compound binds and inhibits their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylcarbamic acid can be compared with other carbamic acid derivatives:
N-Phenylcarbamic Acid: Unlike cyclohexylcarbamic acid, this compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
N-Methylcarbamic Acid: This derivative has a methyl group, making it less bulky and potentially more reactive in certain chemical reactions.
Uniqueness: Cyclohexylcarbamic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in the design of enzyme inhibitors and other biologically active molecules.
Eigenschaften
IUPAC Name |
cyclohexylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)8-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQXGCLLMDQESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)


![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)




